Methyl 4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Methyl 4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the class of quinoline derivatives. Its chemical formula is C27H24Cl2N2O5. Let’s explore its properties and applications.
Preparation Methods
The synthetic routes to this compound involve multi-step reactions. Unfortunately, specific literature on its preparation is scarce. industrial production methods likely include condensation reactions, cyclizations, and esterifications. Researchers may use various reagents and conditions to achieve the desired product.
Chemical Reactions Analysis
Oxidation and Reduction: Methyl 4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate could undergo oxidation (e.g., using strong oxidants) or reduction (e.g., using reducing agents).
Substitution Reactions: It may participate in nucleophilic or electrophilic substitutions, leading to various derivatives.
Major Products: The exact products depend on reaction conditions, but potential derivatives include substituted quinolines or related heterocycles.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an antitumor, anti-inflammatory, or antimicrobial agent.
Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.
Industrial Applications: It might find use in dye synthesis or material science.
Mechanism of Action
Targets: Methyl 4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate likely interacts with specific proteins or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism within biological systems.
Comparison with Similar Compounds
Uniqueness: Its specific substitution pattern and fused ring system set it apart.
Similar Compounds: Related quinoline derivatives include other substituted quinolines, such as 4-quinolone carboxylates.
Remember that detailed experimental data and comprehensive studies are essential for a deeper understanding of this compound.
Properties
Molecular Formula |
C26H25Cl2NO5 |
---|---|
Molecular Weight |
502.4 g/mol |
IUPAC Name |
methyl 4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H25Cl2NO5/c1-13-23(26(31)34-4)24(15-5-7-17(27)18(28)9-15)25-19(29-13)10-16(11-20(25)30)14-6-8-21(32-2)22(12-14)33-3/h5-9,12,16,24,29H,10-11H2,1-4H3 |
InChI Key |
JHSGQGPAPKWLBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
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